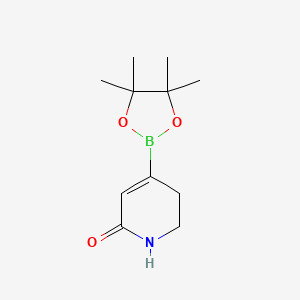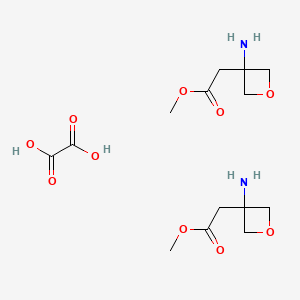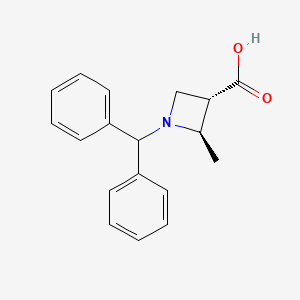
Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine is a complex organic compound with the molecular formula C33H45O4P. It is a phosphine ligand that has applications in various chemical reactions, particularly in catalysis and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine typically involves the reaction of dicyclohexylphosphine with a naphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the phosphine ligand .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or THF. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in oxidation reactions, phosphine oxides are formed .
Scientific Research Applications
Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine exerts its effects involves its ability to coordinate with metal centers in catalytic processes. The phosphine ligand donates electron density to the metal, stabilizing the catalytic intermediate and facilitating the reaction. The molecular targets and pathways involved depend on the specific catalytic process being utilized .
Comparison with Similar Compounds
Similar Compounds
- Dicyclohexyl(2’,4’,6’-trimethoxy[1,1’-biphenyl]-2-yl)phosphine
- Dicyclohexyl(2’,4’,6’-triisopropyl[1,1’-biphenyl]-2-yl)phosphine
Uniqueness
Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine is unique due to its specific structural features, which provide distinct steric and electronic properties. These properties make it particularly effective in certain catalytic processes, offering advantages over similar compounds in terms of reactivity and selectivity .
Properties
Molecular Formula |
C32H41O4P |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
dicyclohexyl-[4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C32H41O4P/c1-33-23-20-27(34-2)30(28(21-23)35-3)31-29(19-22-13-11-12-18-26(22)32(31)36-4)37(24-14-7-5-8-15-24)25-16-9-6-10-17-25/h11-13,18-21,24-25H,5-10,14-17H2,1-4H3 |
InChI Key |
XLFCUPWGXYRJJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=C(C3=CC=CC=C3C=C2P(C4CCCCC4)C5CCCCC5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13905900.png)








![Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B13905955.png)
![9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene](/img/structure/B13905968.png)


![Methyl cis-1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13905987.png)
